molecular formula C21H23N3O5 B5214722 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B5214722
M. Wt: 397.4 g/mol
InChI Key: CHOWIYDCQORHMS-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as BMN-673, is a potent and selective inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme. PARP is an important enzyme involved in DNA repair and maintenance, and its inhibition has been shown to have therapeutic potential in cancer treatment. In

Mechanism of Action

4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide works by inhibiting the PARP enzyme, which is involved in DNA repair and maintenance. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is a selective inhibitor of PARP, which means it targets only the PARP enzyme and not other enzymes involved in DNA repair.
Biochemical and Physiological Effects:
4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has a favorable safety profile and has been well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its potency and selectivity for the PARP enzyme. This makes it a useful tool for studying the role of PARP in DNA repair and maintenance. However, one limitation of using 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its cost, which can be prohibitive for some research labs.

Future Directions

For research include the development of combination therapies, identification of biomarkers, and optimization of dosing and administration.

Synthesis Methods

The synthesis of 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with methylamine and ammonium carbonate to yield the final product. The synthesis of 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been optimized to improve its yield and purity, and several modifications have been made to the original synthetic route.

Scientific Research Applications

4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in several preclinical models of cancer, including breast, ovarian, and lung cancer. 4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and it has also been studied as a single-agent therapy in patients with advanced cancer.

properties

IUPAC Name

4-butoxy-N-[(E)-3-(methylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-3-4-12-29-18-10-8-16(9-11-18)20(25)23-19(21(26)22-2)14-15-6-5-7-17(13-15)24(27)28/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,26)(H,23,25)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOWIYDCQORHMS-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(E)-3-(methylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

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